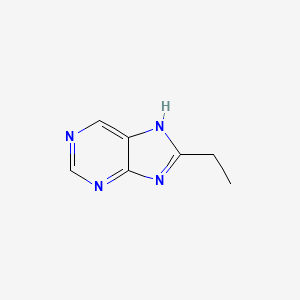

8-Ethyl-9H-purine

描述

Significance of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry Research

The purine scaffold is a ubiquitous nitrogen-containing heterocycle in nature, forming the core structure of essential biomolecules such as the nucleic acid bases adenine (B156593) and guanine (B1146940). researchgate.netresearchgate.net The metabolism of all living organisms is heavily dependent on purines and their synthetic derivatives. researchgate.net Beyond their role in genetics, purine nucleotides also function as critical signaling molecules and are involved in a vast array of metabolic processes as cofactors for enzymes. researchgate.netresearchgate.net

This inherent biological relevance has made the purine framework a cornerstone of medicinal chemistry research. researchgate.net By modifying the purine core at various positions, researchers have developed a multitude of derivatives with a broad spectrum of pharmacological activities. These compounds have been investigated and developed as anticancer, antiviral, anti-inflammatory, antimicrobial, and antihyperuricemic agents. nih.gov The ability of the purine scaffold to be systematically functionalized allows for the fine-tuning of its interaction with biological targets, including enzymes like kinases and receptors, leading to the development of potent and selective therapeutic agents. acs.orgtubitak.gov.tr The successful application of purine-based drugs, such as 6-mercaptopurine (B1684380) for cancer and acyclovir (B1169) for viral infections, highlights the scaffold's profound impact on modern medicine. chim.it

Rationale for Investigating the 8-Ethylation and Subsequent Functionalization of the Purine Nucleus

While modifications at positions 2, 6, and 9 of the purine ring are common, substitution at the C8 position has emerged as a particularly fruitful strategy for generating novel biological activity. The introduction of substituents at the C8 position can significantly influence the electronic properties and steric profile of the purine molecule, leading to unique interactions with target proteins.

A specific and compelling rationale for investigating the 8-ethylation of the purine nucleus comes from antiviral research. Studies have shown that 8-ethyladenosine (B1229766) exhibits specific inhibitory activity against Respiratory Syncytial Virus (RSV), a common virus that can cause severe respiratory illness. researchgate.netnih.govlookchem.com This finding provides a direct impetus for the synthesis and evaluation of 8-ethyl-9H-purine and its analogues as potential antiviral therapeutics. nih.gov

Furthermore, the C8 position is a key site for creating conformationally restricted analogues of known drugs. For example, research into novel antifolates has targeted the C8 position to mimic and constrain the flexible side chain of drugs like trimethoprim, with the goal of enhancing potency and selectivity against microbial dihydrofolate reductase (DHFR) enzymes. acs.org The introduction of an ethyl group at this position contributes to a library of analogues designed to probe the active sites of such enzymes. The subsequent functionalization of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) to optimize these interactions for therapeutic benefit. nih.gov

Overview of Research Trajectories on this compound Analogues

Research focused on derivatives of this compound has branched into several promising therapeutic directions, primarily centered on the development of anticancer agents and specialized enzyme inhibitors.

One major trajectory is the pursuit of novel anticancer agents . Investigators have synthesized libraries of 6,8,9-polysubstituted purines, including derivatives with an ethyl group at the C8 position, and evaluated them for antiproliferative and pro-apoptotic properties against various cancer cell lines. nih.gov These studies have shown that specific substitution patterns on the this compound scaffold can induce cell death in leukemia cells. nih.gov Some research has identified that these effects may be mediated through the inhibition of specific enzymes involved in cell survival pathways, such as Death-Associated Protein Kinase 1 (DAPK-1). nih.gov Further work has explored 8-substituted purines as antagonists of key signaling pathways in cancer, such as the Smoothened (SMO) receptor in the Hedgehog pathway. mdpi.com

A second significant research path involves the development of dihydrofolate reductase (DHFR) inhibitors . The goal of this research is to create agents that are more effective against opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii, which are major threats to immunocompromised individuals. By incorporating the side chains of known inhibitors into a rigid purine ring system via C8-substitution, researchers aim to improve binding affinity and selectivity for the microbial enzyme over the human counterpart. acs.org

A third trajectory, as mentioned previously, is the exploration of this compound nucleosides as specific antiviral agents , with demonstrated activity against Respiratory Syncytial Virus. nih.gov This line of inquiry focuses on developing nucleoside analogues that can interfere with viral replication.

These research trajectories underscore the versatility of the this compound scaffold. The data gathered from these studies, particularly regarding enzyme inhibition and cellular effects, are crucial for guiding the rational design of next-generation therapeutic agents.

Detailed Research Findings

The following tables present selected data from studies on C8-substituted purine analogues, illustrating their potential as targeted therapeutic agents.

Table 1: Inhibitory Activity of 8-Substituted Purine Analogues Against Dihydrofolate Reductase (DHFR)

This table includes data for representative 2,6-diamino-8-substituted purines evaluated for their ability to inhibit DHFR from pathogenic organisms versus a mammalian reference. This research trajectory aims to develop selective antifolates.

| Compound | 8-Position Substituent | pcDHFR IC₅₀ (μM) | tgDHFR IC₅₀ (μM) | rlDHFR IC₅₀ (μM) | Selectivity (rl/pc) |

|---|---|---|---|---|---|

| Trimethoprim (TMP) | - | 4.7 | 0.07 | 60 | 13 |

| 11 | 3',4'-Dichlorophenyl | 4.7 | 0.16 | 60 | 13 |

Data sourced from a study on conformationally restricted analogues of trimethoprim. acs.org pcDHFR = P. carinii DHFR, tgDHFR = T. gondii DHFR, rlDHFR = Rat Liver DHFR. IC₅₀ is the half-maximal inhibitory concentration.

Table 2: Anticancer Activity of Selected C8-Substituted Purine Derivatives

This table showcases the cytotoxic and kinase inhibitory activity of purine analogues substituted at the C8 position, demonstrating their potential as anticancer agents.

| Compound | Core Structure Feature | Target/Cell Line | Activity (IC₅₀) |

|---|---|---|---|

| 6d | 9-tert-butyl-8-phenyl-purine | DAPK-1 Kinase | 2.5 μM |

| 9c | 9-(benzoxathiinylmethyl)-2,6-dichloro-purine | MCF-7 (Breast Cancer) | 2.75 µM |

| 4s | 2,6,9-Trisubstituted Purine | Various Cancer Cell Lines | 1.3–15 µM |

Data compiled from studies on pro-apoptotic purines, antiproliferative benzoxathiinyl-purines, and Smoothened antagonists. chim.itnih.govmdpi.com IC₅₀ is the half-maximal inhibitory concentration.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

6625-65-6 |

|---|---|

分子式 |

C7H8N4 |

分子量 |

148.17 g/mol |

IUPAC 名称 |

8-ethyl-7H-purine |

InChI |

InChI=1S/C7H8N4/c1-2-6-10-5-3-8-4-9-7(5)11-6/h3-4H,2H2,1H3,(H,8,9,10,11) |

InChI 键 |

ZMHKYXRDQNTJNL-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=NC=NC=C2N1 |

规范 SMILES |

CCC1=NC2=NC=NC=C2N1 |

产品来源 |

United States |

Synthetic Methodologies for 8 Ethyl 9h Purine and Its Advanced Derivatives

Strategies for the Construction of the 9H-Purine Core

The synthesis of the fundamental 9H-purine ring system is a well-established field, with several named reactions providing versatile entry points. The most prominent and widely adopted method is the Traube purine (B94841) synthesis. This classical approach involves the condensation of a substituted pyrimidine (B1678525) with a one-carbon unit source.

Typically, the synthesis commences with a 4,5-diaminopyrimidine (B145471). This precursor is then cyclized by reacting it with a reagent that can introduce the C8 carbon. Formic acid, formamide, or triethyl orthoformate are commonly employed for this purpose. For the direct synthesis of an 8-ethyl derivative, a variation of this cyclization is required, often involving propanoic acid or its derivatives, though direct C-H functionalization of the formed purine ring is now a more common strategy.

Another fundamental approach starts from an imidazole (B134444) precursor. A 4-aminoimidazole-5-carboxamide or a related derivative can be cyclized with a suitable one-carbon source to form the pyrimidine portion of the purine ring. While versatile, this route is often more complex than the Traube synthesis for generating simple purine scaffolds. researchgate.net A novel strategy has been developed to rapidly generate a diversity of C8 and N9 substituted purines through annulation reactions starting from 5-aminoimidazole-4-carbonitriles. researchgate.net

Recent advancements have also highlighted one-pot synthetic pathways. For instance, 6,8,9-polysubstituted purines can be prepared from 6-chloro-4,5-diaminopyrimidines, primary alcohols, and N,N-dimethylamides under basic, metal-free conditions. rsc.org

Regioselective Introduction of the Ethyl Moiety at the 8-Position of 9H-Purine

Introducing the ethyl group specifically at the C8 position is a critical step that can be achieved through several distinct strategies. The choice of method often depends on the desired complexity of the final molecule and the availability of starting materials.

Direct C-H Alkylation: Modern synthetic chemistry has increasingly focused on direct C-H functionalization, which offers a more atom-economical and efficient route. rsc.org Methods have been developed for the direct alkylation of the purine C8–H bond. One such method employs a cobalt catalyst (CoCl₂) with an alkylating reagent like tetrahydrofuran (B95107) to introduce alkyl groups at the C8 position under mild conditions. researchgate.net Another innovative approach utilizes visible light and a photocatalyst, such as Eosin Y, to induce the direct alkylation of the C8-H bond with ethers at room temperature, demonstrating high regioselectivity. rsc.orgrsc.org These methods avoid the pre-functionalization of the purine ring, which is a significant advantage over classical approaches. rsc.org

Cross-Coupling Reactions on 8-Halopurines: A more traditional and highly reliable method involves the use of transition-metal-catalyzed cross-coupling reactions. This strategy requires an 8-halopurine (typically 8-bromo- or 8-iodopurine) as the starting material. The halogen atom serves as a handle for introducing the ethyl group. Palladium-catalyzed reactions are prevalent in this context. For instance, Stille coupling with tetraethyltin (B1219993) or Suzuki-Miyaura coupling with an ethylboronic acid derivative can effectively and regioselectively install the ethyl group at C8. mdpi.com This approach is particularly useful when other sensitive functional groups are present on the purine core.

Cyclization of Precursors: As an alternative to modifying a pre-existing purine ring, the 8-ethylpurine can be constructed from a pyrimidine precursor that already contains the necessary fragment. The cyclization of a 4,5-diaminopyrimidine with propanoic anhydride (B1165640) or a related reagent can lead to the formation of the 8-ethyl-substituted imidazole ring fused to the pyrimidine core. However, this method can sometimes suffer from harsh reaction conditions and lower yields compared to modern cross-coupling and C-H activation techniques. nih.gov

Table 1: Comparison of Methodologies for C8-Ethylation of Purines

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Direct C-H Alkylation | Purine, Eosin Y, t-BuOOH, Ether | Visible Light, Room Temp. | High atom economy, mild conditions, no pre-functionalization | Substrate scope can be limited | rsc.orgrsc.org |

| Direct C-H Alkylation | Purine, CoCl₂, Tetrahydrofuran | Mild Conditions | Readily available reagents, complementary to coupling reactions | Use of metal catalyst | |

| Cross-Coupling | 8-Bromopurine, Tetraethyltin, Pd(PPh₃)₄ | NMP, Heating | High yield, reliable, broad functional group tolerance | Requires pre-halogenation, toxic tin reagent | mdpi.com |

| Cyclization | 4,5-Diaminopyrimidine, Propanoic Anhydride | Harsh Conditions (e.g., reflux) | Builds the core directly | Often requires harsh conditions, potential side reactions | nih.gov |

Derivatization Protocols for the 8-Ethyl-9H-Purine Scaffold

Once the this compound core is synthesized, it can be further functionalized at various positions to create a library of advanced derivatives. The N9, C2, and C6 positions are the most common sites for modification.

Alkylation and Arylation at the N9 Position

The acidic N-H proton of the imidazole ring makes the N9 position a prime site for substitution. However, regioselectivity can be a challenge, as alkylation can also occur at the N7 position.

N9-Alkylation: Standard alkylation is typically performed by treating the this compound with an alkyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent like DMF or THF. vulcanchem.comuio.no To improve N9 selectivity, Mitsunobu reactions, involving an alcohol, triphenylphosphine (B44618) (PPh₃), and a diazodicarboxylate (like DIAD or DEAD), are often employed. nih.govmdpi.com The Mitsunobu reaction is generally considered more N9-selective than classical alkylation methods for purines. mdpi.com Another method involves using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to assist in the N9-alkylation of purine rings. acs.org

N9-Arylation: The introduction of aryl groups at the N9 position is most effectively achieved through copper-catalyzed Chan-Evans-Lam cross-coupling reactions. chem-soc.siresearchgate.net This method typically uses an arylboronic acid as the aryl source, copper(II) acetate (B1210297) as the catalyst, and a base like triethylamine (B128534) or pyridine (B92270). researchgate.net This reaction generally proceeds with high regioselectivity for the N9 position over the N7 position. rsc.org

Halogenation at the C2 and C6 Positions

Introducing halogen atoms at the C2 and C6 positions transforms the this compound scaffold into a versatile intermediate for further cross-coupling or nucleophilic substitution reactions.

The most common reagent for introducing chlorine atoms is phosphorus oxychloride (POCl₃), which can convert hydroxyl groups (found in hypoxanthine (B114508) or guanine (B1146940) analogues) into chlorides. vulcanchem.com For instance, starting from an 8-ethyl-hypoxanthine derivative, treatment with POCl₃ would yield the 6-chloro-8-ethylpurine. Dihalogenation at both C2 and C6 can also be achieved, often starting from a xanthine-type precursor. The reactivity of halogens on the purine ring towards nucleophilic substitution is generally C6 > C2 > C8, allowing for selective functionalization. nih.gov

Amination and Amidation Reactions

Halogenated 8-ethylpurine derivatives are excellent substrates for nucleophilic aromatic substitution (SNA_r_) reactions to introduce amino and amido functionalities.

Amination: A C6- or C2-chloro-8-ethylpurine can be readily converted into its corresponding amino derivative by heating with an amine, either neat or in a solvent like ethanol (B145695) or isopropanol. mdpi.com A wide variety of primary and secondary amines can be used, leading to a diverse array of N2- or N6-substituted 8-ethylpurine analogues. google.com For more complex aminations, palladium-catalyzed Buchwald-Hartwig amination can be employed. google.com

Amidation: While less common than amination, amidation can be achieved by reacting a halopurine with an amide nucleophile. More typically, an aminopurine is acylated to form the corresponding amide.

Alkynylation and Alkenylation via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the introduction of unsaturated moieties like alkynyl and alkenyl groups at the C2 and C6 positions.

Alkynylation: The Sonogashira cross-coupling reaction is the premier method for introducing terminal alkynes. uio.no This reaction involves coupling a C2- or C6-halo-8-ethylpurine with a terminal alkyne in the presence of a palladium catalyst (e.g., (PPh₃)₂PdCl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent like DMF. mdpi.comuio.no This methodology allows for the synthesis of a wide range of 8-ethyl-alkynylpurines.

Alkenylation: Alkenyl groups can be introduced via several cross-coupling reactions, most notably the Suzuki-Miyaura reaction (using alkenylboronic acids or esters) and the Stille reaction (using alkenylstannanes). researchgate.netmdpi.com For example, reacting a 6-chloro-8-ethyl-9-substituted-purine with an alkenylboronic acid under Suzuki conditions (Pd catalyst and a base) would yield the corresponding 6-alkenyl-8-ethylpurine derivative. researchgate.net These reactions are known for their high functional group tolerance and stereospecificity.

Introduction of Ether and Thioether Functionalities

The incorporation of ether and thioether moieties into the purine scaffold can significantly modulate the biological properties of the resulting molecules. Various synthetic methods have been developed to achieve this functionalization.

One common strategy involves the reaction of a halogenated purine precursor with an appropriate alcohol or thiol. For instance, 8-halogenated purines can react with thiol reagents in the presence of a base like potassium carbonate or triethylamine to form thioether linkages. This reaction is typically performed at temperatures ranging from room temperature to 60°C. Similarly, ether derivatives can be synthesized. A study on sulfadiazine (B1682646) derivatives demonstrated the synthesis of ether and thioether compounds by reacting N-(pyrimidin-2-yl)-4-(2-chloroacetamido)benzenesulfonamide with various phenols and thiols. uobaghdad.edu.iq

Another approach involves the direct C-H functionalization of the purine ring. A metal-free, cross-dehydrogenative coupling method has been developed for the synthesis of N-substituted azoles, including 9H-purine, by reacting them with ethers and thioethers such as tetrahydrofuran, tetrahydropyran, and 1,4-dioxane. researchgate.net This reaction is catalyzed by a TBAI/TBHP system. researchgate.net

The following table summarizes representative examples of the synthesis of purine derivatives containing ether and thioether functionalities.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Sulfanylpurine monohydrate, Ethyl chloroacetate | Triethylamine, Ethanol, Reflux for 6 hours | Ethyl (9H-purin-6-ylsulfanyl)acetate | 63% | scielo.org.mx |

| 8-Halogenated purine, Benzo[d]dioxole-5-thiol derivative | Potassium carbonate or Triethylamine, Room temperature to 60°C, 4-8 hours | 8-(benzo[d] nih.govdioxol-5-ylthio)-9H-purin-6-amine | Not specified | |

| 2-Chloroadenine, Ethanethiol | DMF | 2-(Ethylthio)-9H-purin-6-amine | 99% | rsc.org |

Cyclization and Ring-Fusion Approaches to Novel Heterocyclic Systems

The construction of novel heterocyclic systems through cyclization and ring-fusion reactions involving the purine core is a powerful strategy for generating chemical diversity. These methods often start with appropriately substituted purine or precursor pyrimidine and imidazole rings.

A widely used method for forming the imidazole ring of the purine system is the cyclization of a 5,6-diaminopyrimidine derivative. For example, 4,5,6-triaminopyrimidine can be acylated and then cyclized to yield 8-substituted purines. google.com Similarly, the purine ring system can be constructed by the cyclization of an appropriately substituted imidazole. core.ac.uk For instance, 5-amino-1-aryl-4-cyanoimidazoles can be converted to 9-aryl-9H-purin-6-amines by treatment with triethyl orthoformate and acetic anhydride, followed by reaction with ammonia. core.ac.uk

Ring-fusion reactions can lead to more complex polycyclic structures. For example, tricyclic pyrimidine derivatives have been synthesized from benzofuran (B130515) precursors. researchgate.net Another study reported the synthesis of pyrimido[1,2,3-cd]purine-8,10(9H)-dione derivatives through the cyclization of a carboxamido-substituted uracil (B121893) precursor under microwave irradiation. beilstein-journals.org

The table below provides examples of cyclization and ring-fusion reactions for the synthesis of purine-based heterocyclic systems.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Amino-5-(3,4-dimethoxycinnamoylamino)-1,3-diethyluracil | (NH4)2SO4, HMDS, THF, Microwave irradiation (100 W, 150°C, 20 min) | 8-[2(E)-(3,4-Dimethoxyphenyl)vinyl]-1,3-diethylxanthine | 92% | beilstein-journals.org |

| 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile | HC(OEt)3, Ac2O, then NH3 | 9-Phenyl-9H-purin-6-amine | High | core.ac.uk |

| 9-(3-Noradamantyl)carboxamido-6,8-dioxo-7-propyl-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,6-a]pyrimidine | HMDS, THF, Microwave irradiation (100 W, 140°C, 20 min) | 2-(3-Noradamantyl)-4,5-dihydro-9-propyl-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione | Not specified | beilstein-journals.org |

Advanced Synthetic Approaches

To improve reaction efficiency, yield, and diversity of purine derivatives, several advanced synthetic methodologies have been developed. These include microwave-assisted synthesis, multi-component reactions, and transition metal-catalyzed functionalizations.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various purine derivatives.

For example, a one-pot synthesis of 8-arylmethyl-9H-purin-6-amines has been developed using microwave irradiation, offering comparable or significantly higher yields than previous methods. nih.gov The synthesis of 2-(9H-purin-6-ylsulfanyl)acetohydrazide derivatives has also been significantly improved by using microwave assistance, with yields increasing from 78% (conventional) to 92% (microwave). scielo.org.mx Furthermore, the ring closure reaction to form the imidazole ring of xanthine (B1682287) derivatives has been expedited and yields improved through microwave irradiation, with the addition of THF as a co-solvent proving crucial. beilstein-journals.org

The following table showcases the impact of microwave-assisted synthesis on reaction efficiency.

| Reaction | Conventional Method (Yield, Time) | Microwave-Assisted Method (Yield, Time) | Reference |

|---|---|---|---|

| Synthesis of Ethyl (9H-purin-6-ylsulfanyl)acetate | 63%, 6 hours | 91%, 5 minutes | scielo.org.mx |

| Synthesis of 2-(9H-purin-6-ylsulfanyl)acetohydrazide | 78%, 5 hours | 92%, 3 minutes | scielo.org.mx |

| One-pot synthesis of 8-arylmethyl-9H-purin-6-amines | Lower yields, multi-step | Up to 78%, one-pot | nih.gov |

Multi-Component Reactions for Library Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. tcichemicals.com MCRs are particularly valuable for the rapid generation of chemical libraries for drug discovery.

An efficient three-component alkylation of N-heterocycles, including purine nucleobases, with acetals and acetic anhydride has been reported, providing moderate to high yields of diverse acyclonucleosides. mdpi.com This reaction is carried out at room temperature for just 15 minutes. mdpi.com Another example is the microwave-assisted multicomponent synthesis of amino imidazole carbonitrile derivatives, which serve as intermediates for the preparation of diaminopurine and guanine PNA analogues. acs.org Furthermore, a novel strategy for the rapid synthesis of a large diversity of C-8 and N-9 substituted purines has been developed starting from 5-aminoimidazole-4-carbonitriles in one or two steps. researchgate.net

The table below presents examples of multi-component reactions for the synthesis of purine derivatives.

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Purine nucleobase, Acetal, Acetic anhydride | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Acetonitrile (B52724), Room temperature, 15 min | Acylated acyclic nucleosides | Up to 88% | mdpi.com |

| Aminomalononitrile, Urea, α-Amino acid methyl esters | Not specified | Substituted purines | Acceptable to good | researchgate.net |

| 5-Aminoimidazole-4-carbonitriles, Formic acid/Urea/Guanidine carbonate/Phenylisocyanate | Not specified | C-8 and N-9 substituted purines | Moderate to good | researchgate.net |

Transition Metal-Catalyzed Functionalizations

Transition metal-catalyzed reactions have become indispensable tools for the functionalization of heterocyclic compounds, including purines. These methods often allow for direct C-H bond activation, providing a more atom-economical and direct approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.

Direct C8-alkylation of 8-H purines with tetrahydrofuran has been achieved using a cobalt catalyst, providing a series of novel C8-oxygen heterocyclic alkyl purine compounds in good yields under mild conditions. rhhz.net Palladium- and copper-catalyzed couplings between unactivated purine bases and aryl halides have also been a focus of research for the direct functionalization of the C8-H bond. researchgate.net Furthermore, a direct regioselective C-H cyanation of purines has been developed, affording 8-cyanated purine derivatives in moderate to excellent yields. mdpi.com

The following table highlights some transition metal-catalyzed functionalizations of purines.

| Reaction Type | Catalyst | Reactants | Product | Reference |

|---|---|---|---|---|

| C8-Alkylation | CoCl2·6H2O | 8-H purine, Tetrahydrofuran | C8-Alkyl-substituted purine analogues | rhhz.net |

| C-H Arylation | Pd/Cu | Unactivated purine bases, Aryl halides | C8-Aryl purines | researchgate.net |

| C-H Cyanation | Transition metal-free (Tf2O activation) | Purines, TMSCN | 8-Cyanopurines | mdpi.com |

Optimization of Synthetic Yields and Reaction Conditions

The optimization of synthetic yields and reaction conditions is a critical aspect of developing practical and scalable routes to target molecules. This often involves a systematic investigation of various parameters such as catalysts, solvents, temperature, and reaction time.

In the microwave-assisted synthesis of 8-arylmethyl-9H-purin-6-amines, it was found that the addition of a strong base, NaOtBu, increased the yield to 78%. nih.gov The choice of solvent was also critical, with pyridine being more effective than DMSO or DMF in this particular reaction. nih.gov For the cobalt-catalyzed C8-alkylation of purines, the optimal conditions were found to be 20 mol% of CoCl2·6H2O as the catalyst, O2 as the oxidant, and 5 equivalents of MgSO4 as an additive in THF at 70°C for 48 hours. rhhz.net

The development of solid-phase synthesis strategies has also been a key area for optimizing the preparation of purine derivatives, allowing for high-throughput synthesis and easier purification. researchgate.net For example, a regiocontrolled solid-phase synthesis of a 2,6,8,9-tetrasubstituted purine library has been successfully performed. researchgate.net

The table below provides an example of reaction condition optimization.

| Reaction | Parameter Optimized | Finding | Reference |

|---|---|---|---|

| Microwave-assisted synthesis of 8-arylmethyl-9H-purin-6-amines | Base, Solvent | Addition of NaOtBu increased yield; Pyridine was the optimal solvent. | nih.gov |

| Co-catalyzed C8-alkylation of 8-H purines | Catalyst loading, Oxidant, Additive, Temperature, Time | 20 mol% CoCl2·6H2O, O2, 5 equiv. MgSO4, 70°C, 48 h were optimal. | rhhz.net |

Advanced Spectroscopic and Chromatographic Characterization of 8 Ethyl 9h Purine Research Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 8-Ethyl-9H-purine provides characteristic signals for the ethyl group and the purine (B94841) ring protons. The ethyl group typically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the purine core, H-2 and H-6, appear as distinct singlets in the aromatic region of the spectrum. The exact chemical shifts can vary slightly depending on the solvent used.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~1.4 | Triplet | ~7.5 |

| CH₂ | ~3.0 | Quartet | ~7.5 |

| H-2 | ~8.9 | Singlet | - |

| H-6 | ~9.0 | Singlet | - |

Note: Spectral data are approximate and can vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the purine carbons are particularly informative for confirming the substitution pattern.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~15 |

| CH₂ | ~22 |

| C-2 | ~152 |

| C-4 | ~155 |

| C-5 | ~130 |

| C-6 | ~145 |

Note: Spectral data are approximate and can vary based on experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their direct coupling. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. ipb.pthuji.ac.il For this compound, it would show correlations between the CH₃ protons and the methyl carbon, the CH₂ protons and the methylene carbon, the H-2 proton and the C-2 carbon, and the H-6 proton and the C-6 carbon. emerypharma.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. ipb.pthuji.ac.il Key HMBC correlations for this compound would include:

Correlations from the CH₂ protons to the C-8 carbon of the purine ring, confirming the attachment of the ethyl group at the C-8 position.

Correlations between H-2 and C-6, and between H-6 and C-2, which help to assign the signals of the purine ring. sdsu.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and assessing its purity.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govchromatographyonline.com This technique is used to separate this compound from any impurities or byproducts from the synthesis. The mass spectrometer then provides the molecular weight of the eluted compound, confirming its identity. This is particularly useful for monitoring reaction progress and analyzing the purity of the final product. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to four or more decimal places. royalsocietypublishing.orgroyalsocietypublishing.org This precision allows for the determination of the elemental composition of the molecule, providing definitive confirmation of its chemical formula. For this compound (C₇H₈N₄), HRMS would be used to distinguish its exact mass from other compounds with the same nominal mass. mdpi.com

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Note: The "Found" value is an example and would be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantitative analysis of synthetic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating purine derivatives. redalyc.org The method's high resolution allows for the separation of the main compound from starting materials, by-products, and degradation products, ensuring the quality of the research compound.

A typical RP-HPLC method for an 8-alkylpurine, such as this compound, would involve a C18 column. The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components. mdpi.com UV detection is commonly employed for purine analysis, as the purine ring system strongly absorbs ultraviolet light, typically in the range of 254-270 nm. redalyc.orgbourevestnik.com

The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. For quantitative analysis, a calibration curve is constructed by analyzing standard solutions of known concentrations. This allows for the precise determination of the amount of this compound in a sample. The precision of the method is often evaluated by calculating the relative standard deviation (%RSD) from multiple injections.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

X-ray Crystallography for Solid-State Structure Determination

In the crystal structure of 8-methyladenosine (B1596262) 3'-monophosphate dihydrate, the molecule adopts a syn conformation around the glycosyl bond, a feature often influenced by the presence of a substituent at the C8 position. nih.gov The crystal packing is stabilized by a network of hydrogen bonds. For this compound, it is expected that the ethyl group at the C8 position will similarly influence the conformation and packing in the solid state. The determination of the crystal system and unit cell parameters are the first steps in a full crystal structure analysis.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.095(2) |

| b (Å) | 16.750(3) |

| c (Å) | 5.405(2) |

| β (°) | 97.61(3) |

| Volume (ų) | 815.9 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the purine ring system and the ethyl substituent.

The purine core exhibits several characteristic bands. The N-H stretching vibrations of the imidazole (B134444) and pyrimidine (B1678525) rings typically appear in the region of 3200-3500 cm⁻¹. C=N and C=C stretching vibrations within the aromatic rings are expected between 1500 and 1650 cm⁻¹. The C-N stretching vibrations usually occur in the 1250-1350 cm⁻¹ region. The presence of the ethyl group will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (for the CH₂) and 1375 cm⁻¹ (for the CH₃). Analysis of the fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used to confirm the identity of the compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (imidazole) | Stretching | 3200 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=N, C=C (ring) | Stretching | 1500 - 1650 |

| C-H (CH₂) | Bending | ~1465 |

| C-H (CH₃) | Bending | ~1375 |

| C-N | Stretching | 1250 - 1350 |

Computational Chemistry and Molecular Modeling of 8 Ethyl 9h Purine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules. These methods are fundamental for predicting the intrinsic properties of 8-Ethyl-9H-purine derivatives.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can predict a variety of chemical and physical properties of this compound derivatives. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. bohrium.com These parameters, along with others like electronegativity, chemical hardness, and dipole moment, help in predicting how an this compound derivative might behave in a chemical reaction or interact with a biological system. researchgate.netiaea.org DFT calculations have been successfully applied to various purine (B94841) derivatives to explore their electronic nature and reactivity. researchgate.net

Table 1: Example of DFT-Calculated Quantum Chemical Parameters for Purine Derivatives Note: This table presents typical parameters for illustrative purposes, as specific data for this compound is not available. Values are based on general findings for purine derivatives.

| Parameter | Typical Value Range for Purine Derivatives | Significance |

|---|---|---|

| EHOMO (eV) | -7.40 to -4.39 | Electron-donating ability |

| ELUMO (eV) | -5.34 to -0.89 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE, eV) | ~4.0 to 5.0 | Chemical reactivity and stability |

| Dipole Moment (Debye) | ~2.5 to 8.5 | Polarity and intermolecular interactions |

Data sourced from studies on various purine derivatives. researchgate.netcas.cz

The biological activity of purine derivatives is often dictated by their three-dimensional shape or conformation. The substitution of a group at the C8 position of the purine ring, such as an ethyl group, significantly influences its conformational preference. pnas.org In purine nucleosides, the orientation around the glycosidic bond can be either syn or anti. The introduction of a bulky substituent at the 8-position, like an ethyl group, creates steric hindrance that typically forces the molecule into a syn conformation. pnas.orgnih.gov

Computational methods can be used to perform a conformational analysis, systematically exploring the possible spatial arrangements of the atoms in an this compound derivative. By calculating the potential energy for each conformation, an energy landscape can be generated. This landscape reveals the most stable, low-energy conformations and the energy barriers between them. X-ray crystallography and NMR spectroscopy are experimental techniques that can validate these computational predictions. nih.gov Studies on similar 8-substituted purine nucleosides have confirmed a strong preference for the syn conformation, a feature that is critical for their interaction with enzymes. nih.govnih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for drug discovery and for understanding the biochemical pathways involving purine derivatives. researchgate.netlut.fi

For this compound derivatives, molecular docking simulations can predict how they might fit into the active site of a target enzyme, such as a kinase. mdpi.comresearchgate.net The simulation places the ligand in various positions and orientations within the receptor's binding pocket and calculates a score for each pose. The best-scoring poses represent the most likely binding modes. This predictive capability allows researchers to hypothesize how a compound might exert its biological effect, for instance, by blocking the active site of an enzyme and inhibiting its function. lut.fi

The stability of a ligand-receptor complex is determined by the intermolecular interactions between them. Molecular docking analyses provide detailed information about these interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces. acs.org Hydrogen bonds are particularly important for the specificity and strength of binding. nih.govnih.gov For example, the purine core contains multiple hydrogen bond donors and acceptors that can form specific interactions with amino acid residues in an enzyme's active site. nih.gov Computational analysis can identify these key interactions, which are essential for the rational design of more potent and selective inhibitors. acs.org

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or free energy of binding (e.g., in kcal/mol). bohrium.comresearchgate.net This value quantifies the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity. researchgate.net By comparing the estimated binding affinities of different this compound derivatives, researchers can prioritize which compounds to synthesize and test experimentally. This computational screening significantly accelerates the process of identifying promising drug candidates. researchgate.netresearchgate.net

Table 2: Example of Molecular Docking Results for Purine Derivatives Against Kinase Targets Note: This table is illustrative, showing typical binding affinity ranges for purine derivatives against common cancer-related enzyme targets. Specific data for this compound is not available.

| Compound Class | Protein Target (PDB ID) | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Purine-based inhibitors | EGFR (1M17) | -5.9 to -7.5 | Met769, Gln767 |

| Purine-based inhibitors | BRAFV600E (4RZV) | -7.0 to -8.5 | Cys532, Trp531 |

| N-9 substituted purines | PI3K-δ | ~ -17.0 | Not specified |

Data sourced from docking studies of various purine derivatives against specified protein targets. researchgate.netresearchgate.net

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the dynamic behavior and confirm the stability of molecular systems, including this compound derivatives and their interactions with biological targets. These simulations provide insights into the conformational changes, binding stability, and intermolecular interactions over time, which are crucial for understanding their mechanism of action.

Through MD simulations, the stability of a ligand-receptor complex can be evaluated by monitoring key parameters such as the root-mean-square deviation (RMSD). For instance, in studies of purine derivatives, MD simulations of up to 100 nanoseconds have been employed to assess the stability of the compounds when bound to their target proteins. researchgate.net The analysis of the RMSD of the protein and ligand throughout the simulation can indicate whether the system reaches a stable equilibrium. A stable RMSD value suggests that the ligand remains securely bound within the active site of the protein.

The stability of complexes formed by 8-substituted purine derivatives is significantly influenced by intermolecular hydrogen bonds. nih.gov MD simulations can elucidate the nature and persistence of these hydrogen bonds. The number and geometry of these bonds, such as those in Watson-Crick or Hoogsteen base pairing, are primary determinants of the stability of the resulting complexes. nih.gov For example, the substitution at the 8-position of the purine ring can influence the hydrogen-bonding patterns and, consequently, the stability of the complex, although studies on various 8-substituted purines have shown that significant changes in stabilization energies are not always observed compared to their canonical counterparts. nih.gov

In the context of developing novel therapeutic agents, MD simulations can be used as a predictive tool. By simulating the interaction of newly designed this compound derivatives with their intended biological targets, researchers can assess the potential for stable binding before undertaking their synthesis. nih.gov This in silico testing allows for the screening of a series of chemically modified analogs to identify those most likely to form stable duplexes with target molecules like DNA or RNA. nih.gov The results from these simulations, such as average intermolecular distances and the maintenance of duplex-like structures, provide a basis for prioritizing candidates for further experimental investigation. nih.gov

The table below summarizes findings from representative MD simulation studies on purine derivatives, which are applicable to understanding the dynamic behavior of this compound derivatives.

| Simulation Parameter | Finding | Implication for this compound Derivatives |

| Simulation Time | 100 ns simulations have been used to confirm the stability of purine derivative-protein complexes. researchgate.net | Sufficient simulation time is critical to ensure the observed stability of the ligand-receptor complex is not a transient state. |

| RMSD Analysis | Stable RMSD values for both ligand and protein indicate a stable binding mode. | Low and stable RMSD values for an this compound derivative in a binding pocket would suggest a stable and favorable interaction. |

| Hydrogen Bonds | The stability of hydrogen-bonded complexes is dependent on the number and pattern of intermolecular H-bonds. nih.gov | The ethyl group at the 8-position can influence the electronic properties and steric hindrance, which in turn may affect the hydrogen bonding capacity of the purine core with its target. |

| Intermolecular Distances | Average distances between interacting molecules are monitored to assess the integrity of the complex over time. nih.gov | Consistent and optimal intermolecular distances between an this compound derivative and its receptor are indicative of a stable complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models are invaluable for predicting the activity of untested compounds, guiding the design of new derivatives with enhanced potency, and reducing the time and cost associated with drug discovery. mdpi.com

The development of a QSAR model begins with a dataset of purine derivatives with known biological activities. mdpi.com Three-dimensional (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are commonly employed. These methods correlate the biological activity of the compounds with their 3D properties, such as steric and electrostatic fields. mdpi.comresearchgate.net The proper alignment of the molecules is a critical step in building a robust and predictive 3D-QSAR model. researchgate.net

Once a statistically significant QSAR model is developed, it can be used to predict the activity of novel this compound derivatives. The contour maps generated from CoMFA and CoMSIA provide a visual representation of the regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might indicate that a bulky substituent at a particular position on the purine ring is favorable for activity, while a negatively charged group at another position is detrimental. researchgate.net This information allows medicinal chemists to rationally design new derivatives with a higher probability of success. mdpi.comresearchgate.net

The predictive power of QSAR models is assessed through internal and external validation techniques. researchgate.net A high cross-validated correlation coefficient (q²) and a high predictive correlation coefficient (r²_pred) for an external test set are indicative of a reliable model. researchgate.net Such validated models can then be used to screen virtual libraries of this compound derivatives to identify the most promising candidates for synthesis and biological testing. nih.govfrontiersin.org

The table below outlines the key aspects of QSAR modeling as applied to the predictive design of purine derivatives.

| QSAR Component | Description | Relevance to this compound Derivative Design |

| Model Type | 3D-QSAR methods like CoMFA and CoMSIA are frequently used. mdpi.comresearchgate.net | These models can provide detailed 3D structural insights for designing potent this compound derivatives. |

| Molecular Alignment | A crucial step for the reliability of 3D-QSAR models; molecules are superimposed based on a common scaffold. researchgate.net | Consistent alignment of this compound derivatives is necessary to obtain a meaningful structure-activity relationship. |

| Contour Maps | Visual representations of favorable and unfavorable regions for steric, electrostatic, and other properties. researchgate.net | Guide the rational placement of substituents on the this compound scaffold to enhance biological activity. |

| Model Validation | Statistical validation using internal (cross-validation) and external (test set) methods ensures the model's predictive capability. researchgate.netresearchgate.net | A validated QSAR model provides confidence in the predicted activities of newly designed this compound derivatives. |

| Predictive Design | The use of a validated QSAR model to design and screen new compounds with potentially improved activity. mdpi.comfrontiersin.org | Enables the efficient discovery of novel this compound derivatives with desired biological profiles. |

Biological Activity and Mechanistic Investigations of 8 Ethyl 9h Purine Derivatives

Modulation of Adenosine (B11128) Receptors by 8-Ethyl-9H-Purine Analogues

The adenosine receptors (ARs), comprising four subtypes (A1, A2A, A2B, and A3), are a major focus for the therapeutic application of purine (B94841) derivatives. acs.org The 9-ethyl-purine structure has been identified as a valuable template for creating adenosine receptor antagonists. nih.govmdpi.com The introduction of an ethyl group at the 9-position is known to favor interaction with the A2A adenosine receptor. mdpi.com Research has involved introducing a variety of substituents, including aryl, alkynyl, amino, and alkoxy groups, at the 2-, 6-, or 8-positions of the 9-ethylpurine ring to develop selective antagonists. nih.gov

Radioligand binding assays are crucial in vitro tools used to determine the affinity of a compound for a specific receptor subtype. In the study of this compound analogues, these assays have been employed to measure their binding affinity at the human A1, A2A, and A3 adenosine receptors, which are typically expressed in stably transfected cell lines like Chinese Hamster Ovary (CHO) cells. nih.govnih.gov

For instance, in binding experiments for A1 receptors, [3H]CCPA (2-chloro-N6-cyclopentyladenosine) has been used as the radioligand. d-nb.info For A2A and A3 receptors, [3H]NECA (5'-N-ethylcarboxamidoadenosine) is often utilized. d-nb.info The affinity of the test compounds is determined by their ability to displace the radioligand, and the results are expressed as inhibition constants (Ki values). d-nb.info

Studies on a series of 9-ethyladenine (B1664709) derivatives have shown that substitutions at the 8-position significantly influence receptor affinity. For example, 8-Bromo-9-ethyladenine demonstrated higher affinity for A2A receptors (Ki = 0.052 µM) compared to the parent compound, 9-ethyl-adenine. nih.gov The introduction of alkynyl groups at the 8-position has also been explored. While these modifications tended to lower the affinity for A1 and A2A receptors compared to similar substitutions at the 2-position, they enhanced affinity for the A3 subtype. d-nb.infonih.gov Notably, 8-phenylethynyl-9-ethyladenine was identified as a potent compound at the human A3 receptor. d-nb.infonih.gov

| Compound | A1 Ki (µM) | A2A Ki (µM) | A3 Ki (µM) |

| 8-Bromo-9-ethyladenine | >10 | 0.052 | 1.8 |

| 8-Hexynyl-9-ethyladenine | >10 | >10 | 0.62 |

| 9-Ethyl-8-phenyl-9H-adenine | 0.065 | 40 | 1.4 |

| 9-Ethyl-8-phenylethynyl-9H-adenine | 1.2 | 8.8 | 0.086 |

| 8-Ethoxy-9-ethyladenine | 28 | 0.046 | 2.1 |

Table 1: Affinity (Ki) of selected 8-substituted-9-ethyl-purine derivatives at human A1, A2A, and A3 adenosine receptors as determined by radioligand binding assays. Data sourced from multiple studies. nih.govnih.govd-nb.info

Functional assays are employed to assess the potency and efficacy of a ligand, i.e., whether it acts as an agonist or an antagonist and how powerful its effect is. For G-protein-coupled receptors like the adenosine receptors, adenylyl cyclase (AC) activity assays are commonly used. uc.pt The A2A and A2B receptors are coupled to Gs proteins, which stimulate AC, while A1 and A3 receptors couple to Gi, inhibiting the enzyme. uc.pt

In the context of this compound derivatives, AC experiments have been particularly important for characterizing interactions with the A2B receptor, often due to the lack of a suitable radioligand for this subtype. nih.gov These assays typically measure the ability of a compound to inhibit the AC stimulation induced by a reference agonist like NECA in membranes from CHO cells stably transfected with the human A2B receptor. nih.gov

The results from these functional assays are also expressed as Ki values, calculated from the IC50 values obtained in the inhibition curves. mdpi.com For example, 8-Bromo-9-ethyladenine was found to have a Ki of 0.84 µM at the A2B receptor in adenylyl cyclase experiments. nih.gov Derivatives bearing linear alkynyl chains at the 8-position, such as 9-Ethyl-8-pent-1-ynyl-9H-purin-6-ylamine, showed some activity at the A2B receptor (Ki = 2.7 µM). d-nb.info

| Compound | A2B Ki (µM) |

| 8-Bromo-9-ethyladenine | 0.84 |

| 9-Ethyl-8-pent-1-ynyl-9H-purin-6-ylamine | 2.7 |

| 9-Ethyl-8-phenyl-9H-adenine | 1.9 |

Table 2: Potency (Ki) of selected 8-substituted-9-ethyl-purine derivatives at the human A2B adenosine receptor as determined by adenylyl cyclase functional assays. nih.govnih.govd-nb.info

A key goal in the development of purine-based ligands is achieving high selectivity for a single adenosine receptor subtype. The substitution pattern on the 9-ethyl-purine scaffold is the primary determinant of the selectivity profile. nih.gov

Research has demonstrated that substitutions at the 2- and 8-positions of 9-ethyladenine can result in distinct selectivities. nih.gov

A1 Selectivity: High affinity and selectivity for the A1 receptor were achieved with compounds like 9-ethyl-8-phenyl-9H-adenine. nih.gov

A2A Selectivity: Derivatives with an ethoxy group at the 8-position, such as 8-ethoxy-9-ethyladenine, have been identified as high-affinity A2A antagonists. nih.govcnr.it A phenethoxy group at the 2-position of 9-ethyladenine can yield high A2A versus A2B selectivity (nearly 400-fold). nih.gov

A3 Selectivity: The introduction of an alkynyl group at the 8-position has been a successful strategy for achieving A3 selectivity. d-nb.infonih.gov Specifically, 9-ethyl-8-phenylethynyl-9H-adenine was found to be a highly active and selective ligand for the human A3 receptor. nih.govd-nb.infonih.gov

The general pharmacological profile for the series of 9-ethylpurine derivatives tends to be similar at A1 and A2A receptors, with more significant differences observed for the A3 and A2B subtypes. nih.gov This differential recognition allows for the fine-tuning of selectivity through chemical modification.

A significant body of research has been dedicated to developing 9-ethyl-purine derivatives as adenosine receptor antagonists. nih.govd-nb.info The replacement of the sugar moiety found in the natural agonist adenosine with a simple alkyl group, such as ethyl, is a known strategy for converting the purine scaffold into an antagonist. d-nb.info

These antagonists are of therapeutic interest for a range of conditions. acs.orggoogle.com For example, A2A receptor antagonists are being investigated for the treatment of Parkinson's disease, while A3 antagonists are being explored for inflammatory diseases and glaucoma. acs.orgcnr.itnih.gov

The studies on this compound analogues have successfully identified high-affinity antagonists with distinct selectivity profiles for the A1, A2A, and A3 receptor subtypes. nih.gov For example, 9-ethyl-8-phenyl-9H-adenine is an A1 antagonist, 8-ethoxy-9-ethyladenine is an A2A antagonist, and 9-ethyl-8-phenylethynyl-9H-adenine is an A3 antagonist. nih.gov These findings confirm that the 9-ethyladenine structure is a versatile and useful template for the continued development of potent and selective adenosine receptor antagonists. nih.gov

Subtype Selectivity Profiling of this compound Adenosine Receptor Ligands

Enzymatic Inhibition Studies of this compound Derivatives

Beyond receptor modulation, purine analogues are widely studied as inhibitors of enzymes involved in purine metabolism. This inhibition can have significant therapeutic implications, particularly in immunology and oncology. mdpi.com

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway. Inhibition of human PNP (hPNP) is a therapeutic strategy for T-cell proliferative diseases and is also used to prevent graft rejection in organ transplants by inducing an immunodeficient state. mdpi.com

The design of potent PNP inhibitors often involves modifying the purine base and/or the sugar moiety of natural nucleosides to create analogues that bind tightly to the enzyme's active site. mdpi.comnih.gov Structure-based design, aided by X-ray crystallography and molecular modeling, has led to potent inhibitors that interact with key subsites of the PNP active site: the purine binding site, a hydrophobic pocket, and the phosphate (B84403) binding site. nih.gov

While much of the focus has been on 9-deazaguanine (B24355) derivatives, the broader class of purine analogues is relevant. For example, (S)-9-[1-(3-chlorophenyl)-2-carboxyethyl]-9-deazaguanine was identified as a highly potent PNP inhibitor with an IC50 value of 6 nM. nih.gov The search for effective PNP inhibitors continues, with a focus on creating compounds with enhanced potency and favorable pharmacological properties. mdpi.comnih.gov

| Compound | Target | Potency (IC50) |

| (S)-9-[1-(3-chlorophenyl)-2-carboxyethyl]-9-deazaguanine | Mammalian PNP | 6 nM |

Table 3: Potency of a selected purine analogue as a Purine Nucleoside Phosphorylase (PNP) inhibitor. nih.gov

Purine Nucleoside Phosphorylase (PNP) Inhibition Assays

Kinetic Characterization of PNP Inhibition

The inhibition of PNP by various purine derivatives has been a subject of extensive research. Kinetic studies are essential to characterize the potency and mechanism of these inhibitors. The inhibitory constant, Ki, is a key parameter determined from these studies, with lower values indicating more potent inhibition. core.ac.uk

For instance, 9-benzyl-9-deazaguanine (B117557) (BzDAG), a representative of the 9-substituted-9-deazaguanine series, was found to be a potent inhibitor of PNP from calf spleen with a Ki value of 12 nM. nih.gov Another class of potent PNP inhibitors are the immucillins, which are transition-state analogues. mdpi.comeurekaselect.com Forodesine (Immucillin-H) is a notable example that has undergone clinical trials. eurekaselect.com The kinetics of PNP inhibition by immucillins like Imm-H and Imm-G involve a two-step mechanism, starting with the rapid formation of a reversible, weakly bound enzyme-inhibitor complex (E•I), followed by a slower conformational change to a tightly bound complex (E*•I). core.ac.uk

Formycin A and formycin B, which are analogues of adenosine and inosine (B1671953) respectively, have also been investigated as PNP inhibitors. Formycin A exhibited a Ki of 14.0 ± 1.7 μM against H. pylori PNP. nih.gov

Mechanism of PNP Inhibition (e.g., Competitive Inhibition)

The mechanism by which inhibitors bind to PNP can vary. Many potent PNP inhibitors are designed as transition-state analogues, which mimic the high-energy transition state of the enzymatic reaction. unimi.it This leads to very tight binding and potent inhibition. Immucillins fall into this category. mdpi.comcore.ac.uk

Other inhibitors act through a competitive mechanism, where they compete with the natural substrate for binding to the active site of the enzyme. For example, N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide demonstrated a competitive type of inhibition with respect to the enzyme-substrate, xanthine (B1682287) oxidase, which is another enzyme in purine metabolism. researcher.life

Histone Deacetylase (HDAC) Inhibition Assays

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones. jst.go.jp Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy. jst.go.jpresearchgate.net Several classes of compounds, including hydroxamic acid derivatives, have been developed as HDAC inhibitors. researchgate.netuni-duesseldorf.demdpi.com

Novel hydroxamate derivatives incorporating a purine scaffold have been synthesized and evaluated for their HDAC inhibitory activity. jst.go.jp In these assays, the concentration of the compound required to inhibit 50% of the HDAC enzyme activity (IC50) is determined. Some of these purine-based hydroxamic acids exhibited potent pan-HDAC inhibition, with IC50 values in the micromolar range, comparable to known HDAC inhibitors like vorinostat (B1683920) and TSA. uni-duesseldorf.de For example, compounds 19d and 19i from one study showed IC50 values of 0.60/0.50 and 0.65/0.32 μM, respectively. uni-duesseldorf.de Another study identified compounds 7f' and 7m' as having more potent antiproliferative activity than the positive controls SAHA and PXD101. jst.go.jp

The inhibitory profile against specific HDAC isoforms is also crucial. Some purine-based benzamides have shown selective inhibition of HDAC1 and HDAC2 isoforms. sci-hub.se For instance, benzamide (B126) 15 displayed a 15-fold higher selectivity for HDAC1 over HDAC2. sci-hub.se

In Vitro Cellular Activity of this compound Derivatives

Assessment of Antiproliferative Activity in Cancer Cell Lines

A series of novel 9-ethyl-9H-purine derivatives (EPDs) have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. nih.gov These studies have encompassed a range of human and murine cancer types.

Human Cervical Cancer: The antiproliferative effects of EPDs were tested against several human cervical cancer cell lines, including HeLa, SiHa, and CaSki. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of a trifluoromethoxy group in compound 4b and a trifluoromethyl group in compound 4g were crucial for their significant activity against these cells. nih.gov

Murine Osteosarcoma: The inhibitory potential of EPDs was also assessed against murine osteosarcoma cell lines LM8 and LM8G7. nih.gov In this context, the presence of an isopropoxy group in compound 4f was found to be influential in inhibiting the proliferation of these osteosarcoma cells. nih.gov

Human Ovarian Cancer: The antiproliferative activity of these derivatives was further evaluated against human ovarian cancer cell lines OVSAHO and SKOV-3. nih.gov Similar to the findings in osteosarcoma cells, the isopropoxy group in compound 4f played a role in the observed inhibitory effects. nih.gov

Human Leukemia: In studies involving other purine derivatives, significant antiproliferative activity has been observed against human leukemia cell lines. For example, a library of 6,8,9-poly-substituted purines showed that compounds with a benzyloxy group at the C6 position were active against the Jurkat acute T-cell leukemia cell line. rsc.org The most active compound in this series, 6d (6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine), displayed an IC50 value of 29 μM in Jurkat cells. rsc.org In general, the K562 chronic erythroleukemia cell line was found to be more resistant to these compounds. rsc.org

The table below summarizes the antiproliferative activity of selected 9-ethyl-9H-purine derivatives against various cancer cell lines.

| Compound | Substitution | Target Cancer Cell Lines | Key Findings |

| 4b | Trifluoromethoxy group | Human Cervical Cancer (HeLa, SiHa, CaSki) | Significant antiproliferative activity. nih.gov |

| 4g | Trifluoromethyl group | Human Cervical Cancer (HeLa, SiHa, CaSki) | Significant antiproliferative activity. nih.gov |

| 4f | Isopropoxy group | Murine Osteosarcoma (LM8, LM8G7), Human Ovarian Cancer (OVSAHO, SKOV-3) | Influential in inhibiting cell proliferation. nih.gov |

| 6d | 6-benzyloxy, 8-phenyl, 9-tert-butyl | Human Leukemia (Jurkat) | Most active in the series with an IC50 of 29 μM. rsc.org |

Evaluation of Cellular Proliferation Inhibition Assays

To quantify the antiproliferative effects of this compound derivatives and related compounds, various in vitro assays are employed. These assays provide quantitative data on the inhibition of cell growth and viability.

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. nih.govrsc.org This assay was utilized to evaluate the inhibitory effects of 9-ethyl-9H-purine derivatives on cervical, osteosarcoma, and ovarian cancer cells. nih.gov Similarly, the antiproliferative activity of 6,8,9-poly-substituted purines against leukemia cell lines was determined using the MTT assay, with results expressed as a percentage of inhibition of cell proliferation. rsc.org

Trypan Blue Exclusion Assay: The trypan blue exclusion assay is another common method used to determine the number of viable cells in a population. This assay was used in conjunction with the MTT assay to study the inhibitory effects of 9-ethyl-9H-purine derivatives. nih.gov

Other colorimetric reagents like TetraColor One are also employed to measure cell proliferation. nih.gov The data obtained from these assays are often used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits cell proliferation by 50%. rsc.org

Investigation of Cell Cycle Perturbations and Apoptosis Induction Pathways

Beyond inhibiting proliferation, many purine derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on various purine derivatives have shown that they can cause significant perturbations in cell cycle progression. For instance, some 6-substituted 9H-purin-9-yl-pyridinium derivatives caused clear disturbances in the cell cycle progression of HeLa cells. researchgate.net Similarly, certain oxazolo[4,3-f]purine derivatives were found to arrest the cell cycle in the G0/G1 phase in HCT116 cells. acs.org In another study, compound 7h , a 2,6,9-trisubstituted purine, was shown to cause cell cycle arrest at the S-phase in HL-60 cells. imtm.cz

Apoptosis Induction: The induction of apoptosis is a hallmark of many effective anticancer agents. Several assays are used to detect and quantify apoptosis.

Annexin V Staining: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis. rsc.orgmdpi.com Studies on 6,8,9-poly-substituted purines demonstrated that the active compounds induced cell death in Jurkat cells via apoptosis, as confirmed by Annexin V staining. rsc.org

Caspase Activation: Caspases are a family of proteases that are central to the execution of apoptosis. The cleavage of initiator caspases and the activity of effector caspases like caspase-3 are key indicators of apoptosis. rsc.orgresearchgate.net The pro-apoptotic activity of 6,8,9-poly-substituted purines was confirmed by observing the cleavage of initiator caspases. rsc.org Similarly, some 6-substituted 9H-purin-9-yl-pyridinium derivatives were found to induce apoptosis in a caspase-3-dependent manner. researchgate.net The apoptotic activity of other purine derivatives has also been analyzed using caspase 3/7 fluorescence assays. researchgate.net

The table below summarizes the effects of various purine derivatives on the cell cycle and apoptosis.

| Compound/Derivative Class | Cell Line(s) | Cell Cycle Effect | Apoptosis Induction |

| 6-Substituted 9H-purin-9-yl-pyridinium derivatives | HeLa | Disturbance of cell cycle progression. researchgate.net | Caspase-3-dependent apoptosis. researchgate.net |

| Oxazolo[4,3-f]purine derivatives | HCT116 | G0/G1 phase arrest. acs.org | Induced apoptosis. acs.org |

| 6,8,9-Poly-substituted purines | Jurkat | Cell cycle arrest. rsc.org | Confirmed by Annexin V staining and caspase cleavage. rsc.org |

| Compound 7h (2,6,9-Trisubstituted purine) | HL-60 | S-phase arrest. imtm.cz | Induced apoptosis. imtm.cz |

Elucidation of Specific Cellular Targets and Signaling Pathways (e.g., DAPK-1, Topoisomerase II)

The therapeutic potential of this compound derivatives and related substituted purines is intrinsically linked to their ability to interact with specific cellular components and modulate critical signaling pathways. Research has identified several key intracellular targets, with a significant focus on protein kinases and enzymes involved in DNA topology, such as Death-Associated Protein Kinase-1 (DAPK-1) and Topoisomerase II.

DAPK-1 Inhibition and Pro-Apoptotic Activity

A notable mechanism of action for a class of poly-substituted purine analogues is the inhibition of DAPK-1, a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in apoptosis, or programmed cell death. rsc.orgnih.gov The deregulation of kinase activity is a known mechanism by which cancer cells evade normal growth constraints, making kinase inhibitors an attractive area for anticancer drug development. rsc.orgresearchgate.net

In one study, a library of 18 different 6,8,9-poly-substituted purines was synthesized and evaluated for activity against leukemia cell lines. rsc.orgnih.gov The investigation found that derivatives featuring a benzyloxy group at the C6 position demonstrated significant antiproliferative effects in Jurkat (acute T cell leukemia) cells. rsc.orgresearchgate.net Subsequent analyses, including Annexin-V staining and assays for initiator caspase cleavage, confirmed that these active purine analogues trigger cell death via apoptosis. rsc.org

To identify the specific molecular target responsible for this pro-apoptotic effect, researchers performed radiolabeled kinase assays against a panel of 96 human kinases known to be involved in apoptosis. rsc.orgnih.gov The results were highly specific: DAPK-1 was the only kinase inhibited by 50% or more at a 10 μM concentration of the active compounds. rsc.orgnih.gov This strongly suggests that the inhibition of DAPK-1 is a primary mechanism driving the observed apoptosis. rsc.org

The most potent compound from this series was identified as 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (referred to as compound 6d), which exhibited the strongest antiproliferative activity. rsc.orgnih.gov Further testing confirmed its efficacy against the recombinant DAPK1 enzyme, displaying a half-maximal inhibitory concentration (IC50) of 2.5 μM. rsc.orgnih.govnih.gov This correlation between the compound's cellular antiproliferative effect and its direct enzymatic inhibition of DAPK-1 provides compelling evidence for the kinase being a key molecular target. rsc.orgnih.gov The ability of this purine derivative to inhibit DAPK-1 and induce apoptosis in Jurkat cells makes it a valuable candidate for further investigation into the role of DAPK-1 in cancer therapy. nih.govnih.gov

| Compound | Key Structural Features | Cellular Activity | Molecular Target | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|---|---|

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d) | Benzyloxy group at C6, tert-butyl at N9, phenyl at C8 | Induces apoptosis in Jurkat cells; Highest antiproliferative activity in its series. rsc.orgnih.gov | DAPK-1 rsc.orgnih.gov | 2.5 μM (against recombinant DAPK1) rsc.orgnih.govnih.gov | rsc.orgnih.govnih.gov |

| General 6-benzyloxy-substituted purines | Benzyloxy group at C6 | Antiproliferative activity in Jurkat cells. rsc.orgresearchgate.net | DAPK-1 rsc.orgnih.gov | Inhibited DAPK-1 by ≥50% at 10 μM. rsc.org | rsc.orgnih.govresearchgate.net |

Topoisomerase II Inhibition

Another significant cellular target for purine derivatives is Topoisomerase II (Topo II), an essential enzyme that manages DNA tangles and supercoils during replication and transcription. google.comacs.org Inhibiting Topo II is a well-established strategy in cancer therapy. google.com Purine analogues often act as catalytic inhibitors, which function by blocking the enzyme's activity, for instance, by competing with ATP at the ATPase binding site. google.comacs.orgbiomolther.org This mechanism contrasts with that of "Topo II poisons" like etoposide, which stabilize a transient, cleaved DNA-enzyme complex, leading to permanent DNA breaks. acs.orgresearchgate.net Catalytic inhibitors are considered a promising strategy as they may offer a wider therapeutic window and reduced toxicity to normal, non-proliferating cells. google.comacs.org

Research into 8-substituted caffeine (B1668208) derivatives, which share the core purine structure, has demonstrated Topo II inhibitory activity. arabjchem.orgresearchgate.net For example, 8-methoxycaffeine (B1198898) is noted for its ability to inhibit Topo II. arabjchem.org A study evaluating a series of 8-(substituted)aryloxycaffeine compounds found that nearly all of them exhibited moderate inhibitory activity against Topo II. arabjchem.org The most active compound in this series was 1,3,7-trimethyl-8-(quinolin-8-yloxy)-1H-purine-2,6(3H,7H)-dione, which showed significant inhibition of the enzyme at concentrations of 20 μM and 100 μM. arabjchem.org

Furthermore, patent filings describe 9H-purine-2,6-diamine derivatives, including those with an ethyl group at the C8 position, as inhibitors of either the alpha or beta isoforms of Topoisomerase II. google.com These compounds are designed to act as ATP-competitive inhibitors, blocking the enzyme's catalytic cycle without inducing the accumulation of DNA breaks. google.com

| Compound Class/Example | Mechanism of Action | Specific Example | Observed Activity | Source |

|---|---|---|---|---|

| 8-(Substituted)aryloxycaffeines | Catalytic inhibition of Topoisomerase II. arabjchem.org | 1,3,7-trimethyl-8-(quinolin-8-yloxy)-1H-purine-2,6(3H,7H)-dione (3g) | Showed 28.42% and 48.92% inhibition at 20 μM and 100 μM, respectively. arabjchem.org | arabjchem.org |

| 8-Alkoxycaffeines | Topoisomerase II inhibitory activity. researchgate.net | 8-Methoxycaffeine | Identified as a Topo II inhibitor, more potent than caffeine. arabjchem.org | arabjchem.orgresearchgate.net |